molecular formula C24H24N4O3 B264691 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

Cat. No. B264691
M. Wt: 416.5 g/mol
InChI Key: KPMIMPIPSWSKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one, also known as DMQX, is a potent and selective antagonist of the AMPA receptor. The AMPA receptor is a subtype of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system (CNS). DMQX has been widely used in scientific research to investigate the functional roles of AMPA receptors in various physiological and pathological processes.

Mechanism of Action

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate-binding site and blocking the ion channel pore. This results in the inhibition of glutamate-mediated excitatory neurotransmission and synaptic plasticity. 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has a higher affinity for the AMPA receptor than other ionotropic glutamate receptors such as NMDA and kainate receptors, making it a potent and selective antagonist of the AMPA receptor.
Biochemical and Physiological Effects
9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has been shown to block the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has also been shown to block the expression of conditioned place preference (CPP) induced by drugs of abuse such as cocaine and amphetamine, indicating a potential role for AMPA receptors in drug addiction. 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has several advantages as a research tool for investigating the functional roles of AMPA receptors. It is a potent and selective antagonist of the AMPA receptor, making it a useful pharmacological tool for dissecting the contributions of AMPA receptors to various physiological and pathological processes. 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental systems.
However, there are also some limitations to the use of 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one in lab experiments. For example, 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is not a subtype-selective antagonist of the AMPA receptor, meaning that it can block the activity of all AMPA receptor subtypes. This can make it difficult to distinguish the contributions of individual subtypes to specific physiological and pathological processes. Additionally, 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one can have off-target effects on other ionotropic glutamate receptors such as kainate receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one and AMPA receptors. One area of interest is the development of subtype-selective antagonists of the AMPA receptor that can selectively target individual subtypes of the receptor. This could help to elucidate the specific roles of different subtypes in various physiological and pathological processes. Another area of interest is the development of positive allosteric modulators of the AMPA receptor that can enhance the activity of the receptor. These compounds could have therapeutic potential for CNS disorders such as Alzheimer's and Parkinson's disease. Finally, further research is needed to elucidate the role of AMPA receptors in the regulation of synaptic plasticity and learning and memory, and to investigate the potential of AMPA receptor modulators as cognitive enhancers.

Synthesis Methods

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one can be synthesized by a multistep process involving the condensation of 2-amino-5-methylphenylacetonitrile with 3,4-dimethoxybenzaldehyde to form the corresponding imine intermediate. The imine is then cyclized with 1,2,4-triazole-3-thione in the presence of a base to yield 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one. The overall yield of this synthesis method is around 30%, and the purity of the final product can be further improved by recrystallization.

Scientific Research Applications

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has been extensively used in scientific research to investigate the functional roles of AMPA receptors in various physiological and pathological processes. For example, 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has been used to study the mechanisms underlying synaptic plasticity, learning and memory, drug addiction, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has also been used to evaluate the efficacy and safety of potential AMPA receptor modulators as therapeutic agents for CNS disorders.

properties

Product Name

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H24N4O3/c1-14-25-24-26-18-11-17(15-7-5-4-6-8-15)12-19(29)22(18)23(28(24)27-14)16-9-10-20(30-2)21(13-16)31-3/h4-10,13,17,23H,11-12H2,1-3H3,(H,25,26,27)

InChI Key

KPMIMPIPSWSKEH-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=NC3=C(C(N2N1)C4=CC(=C(C=C4)OC)OC)C(=O)CC(C3)C5=CC=CC=C5

SMILES

CC1=NC2=NC3=C(C(N2N1)C4=CC(=C(C=C4)OC)OC)C(=O)CC(C3)C5=CC=CC=C5

Canonical SMILES

CC1=NC2=NC3=C(C(N2N1)C4=CC(=C(C=C4)OC)OC)C(=O)CC(C3)C5=CC=CC=C5

Origin of Product

United States

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